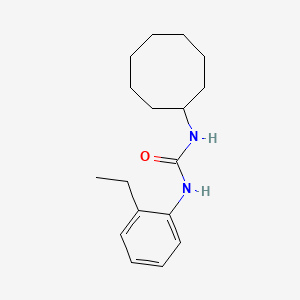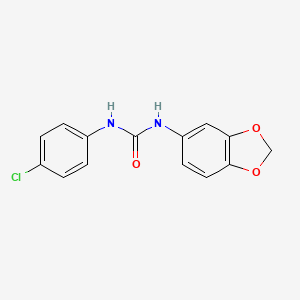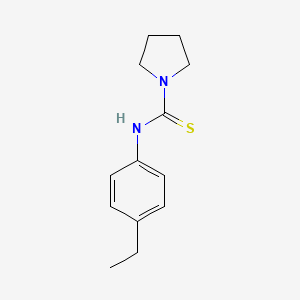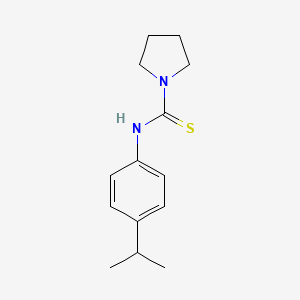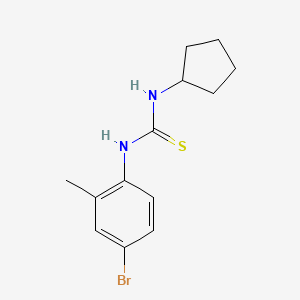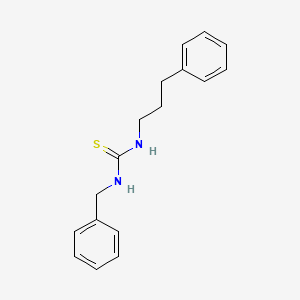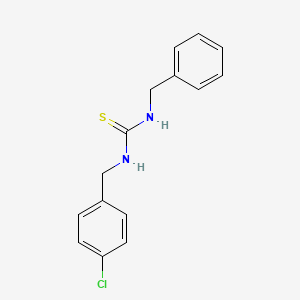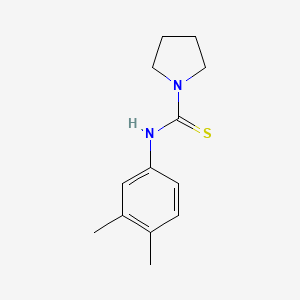
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide
描述
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide, also known as CPP or CPP-109, is a synthetic compound that has been the subject of significant scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 is thought to be related to its ability to inhibit the activity of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 can increase the acetylation of histone proteins, leading to changes in gene expression that may be beneficial in a variety of disease states.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to have a variety of biochemical and physiological effects. For example, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anti-addictive effects. N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. One limitation of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 for lab experiments is that it is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood.
未来方向
There are many potential future directions for research on N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109. One area of interest is the use of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 in combination with other drugs or therapies to enhance its therapeutic effects. For example, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 in humans.
科学研究应用
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and addiction. In cancer research, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types. In neurodegenerative disease research, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. In addiction research, N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-5-6-12(9-11(10)2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIHMKMYWINNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
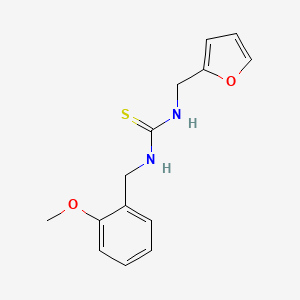
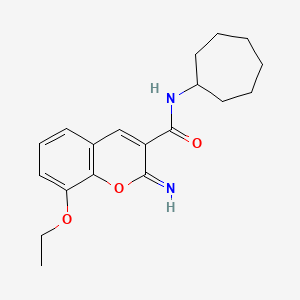
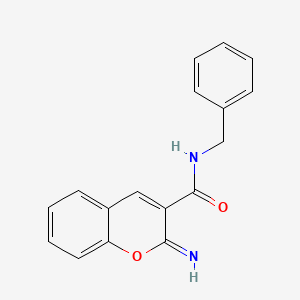
![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)

